D-65476

Description

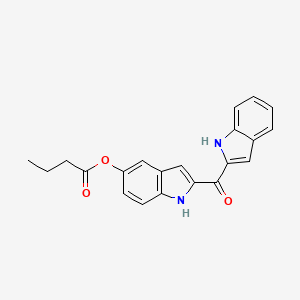

The exact mass of the compound PDGF Receptor Tyrosine Kinase Inhibitor II is 346.13174244 g/mol and the complexity rating of the compound is 537. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality D-65476 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-65476 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[2-(1H-indole-2-carbonyl)-1H-indol-5-yl] butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3/c1-2-5-20(24)26-15-8-9-17-14(10-15)12-19(23-17)21(25)18-11-13-6-3-4-7-16(13)22-18/h3-4,6-12,22-23H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZDUJGOCEPWCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1=CC2=C(C=C1)NC(=C2)C(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of D-65476

To the attention of: Researchers, scientists, and drug development professionals.

Following a comprehensive review of publicly available scientific literature and clinical trial databases, it has been determined that there is no identifiable compound with the designation "D-65476." The identifier appears in listings for clinical trials, such as NCT05065476, where it serves as a trial registration number and not as the name of a specific therapeutic agent.

Consequently, information regarding the mechanism of action, binding targets, signaling pathways, and pharmacological profile of a compound named D-65476 is not available. The creation of a detailed technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams, is therefore not possible.

It is recommended to verify the compound identifier. The progress of research and development in pharmaceuticals is dynamic, and it is possible that "D-65476" may be an internal designation not yet disclosed in public forums, or that the identifier may be inaccurate.

Future inquiries will be conducted upon the provision of a corrected or alternative identifier for the compound of interest. We are committed to providing accurate and in-depth technical information to support the scientific community.

An In-depth Technical Guide to D-65476: Chemical Structure and Properties

Notice: Information regarding the chemical entity "D-65476" is not available in publicly accessible scientific literature or chemical databases based on the conducted search. The identifier "D-65476" may be an internal development code, a designation for a compound that has not been publicly disclosed, or an erroneous reference.

Without specific information on the chemical structure, molecular formula, and biological targets of D-65476, it is not possible to provide a detailed technical guide on its properties, mechanisms of action, or associated experimental protocols.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to have an accurate and publicly recognized identifier, such as a CAS Registry Number, IUPAC name, or a common name cited in peer-reviewed publications.

Should a verifiable identifier for the compound of interest be provided, a comprehensive technical guide can be developed, including:

-

Physicochemical Properties: A detailed table summarizing key properties such as molecular weight, pKa, solubility, and lipophilicity.

-

Pharmacological Data: Tables outlining in vitro potency (e.g., IC₅₀, EC₅₀) and in vivo efficacy data from relevant studies.

-

Mechanism of Action: A thorough description of the compound's biological target and its effect on cellular signaling pathways.

-

Experimental Protocols: Detailed methodologies for synthesis, purification, and analytical characterization, as well as protocols for key biological assays.

-

Visualizations: Graphviz diagrams illustrating signaling pathways, experimental workflows, and structure-activity relationships.

Recommendation for the User:

Please verify the identifier "D-65476" and provide any alternative names or contextual information that could aid in a more targeted search. This may include the therapeutic area of interest, the class of compound, or the originating research institution.

A Technical Guide to the Biological Potential of the 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole, identified by CAS number 65476-23-5, is a heterocyclic molecule featuring a benzisoxazole core linked to an oxirane (epoxide) moiety via an ether linkage. While direct biological activity data for this specific compound is not extensively documented in publicly available literature, its structural components—the benzisoxazole and isoxazole (B147169) nuclei—are recognized as "privileged scaffolds" in medicinal chemistry. These core structures are present in a multitude of biologically active compounds with a wide range of therapeutic applications. This technical guide will, therefore, focus on the potential biological activity of the 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole scaffold by examining the well-established activities of its constituent chemical motifs. This document will also present hypothetical experimental protocols and data presentation formats to guide future research into the biological activities of this and related compounds.

Introduction to the Core Scaffold

3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole is a synthetic intermediate, suggesting its primary utility is in the synthesis of more complex molecules. The presence of a reactive epoxide ring makes it a valuable building block for introducing further chemical diversity. The core of the molecule is the benzisoxazole ring system, which is known to be a key pharmacophore in a variety of therapeutic agents. Isoxazole derivatives, in general, are known for their versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Potential Biological Activities Based on Core Scaffolds

The biological potential of 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole can be inferred from the known activities of isoxazole and benzisoxazole derivatives.

Anticancer Activity

A significant body of research points to the anticancer potential of isoxazole and benzisoxazole derivatives.[3][4] These compounds have been shown to exert their effects through various mechanisms of action, including:

-

Induction of Apoptosis: Many isoxazole-containing compounds have been found to trigger programmed cell death in cancer cells.[5][6] This is often mediated through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.[7]

-

Kinase Inhibition: The benzisoxazole scaffold has been identified in compounds designed as inhibitors of various protein kinases that are crucial for tumor growth and angiogenesis, such as GSK-3, JAK-3, FLT-3, and VEGFR-2.[8][9][10]

-

Tubulin Polymerization Inhibition: Some isoxazole derivatives have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[11]

-

Heat Shock Protein 90 (Hsp90) Inhibition: Benzisoxazole derivatives have been investigated as inhibitors of Hsp90, a chaperone protein that is essential for the stability and function of many oncoproteins.[9]

Other Potential Activities

Beyond oncology, isoxazole and benzisoxazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antibacterial, antifungal, and antiviral activities.[12]

Hypothetical Experimental Protocols

To investigate the biological activity of 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole, a tiered screening approach is proposed. The following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).[13][14]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Assay Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole in culture medium.

-

Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Detection by Western Blot

This protocol is for detecting the expression levels of key apoptosis-related proteins.[15][16]

-

Sample Preparation:

-

Treat cancer cells with 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole at its IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).

-

Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Western Blot Procedure:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format.

Table 1: Hypothetical In Vitro Cytotoxicity of CAS 65476-23-5

| Cell Line | Cancer Type | IC50 (µM) ± SD |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| A549 | Lung Carcinoma | Data to be determined |

| HCT116 | Colorectal Carcinoma | Data to be determined |

| PC-3 | Prostate Adenocarcinoma | Data to be determined |

Table 2: Hypothetical Effect of CAS 65476-23-5 on Apoptosis-Related Protein Expression

| Protein | Treatment Time (hours) | Fold Change vs. Control ± SD |

| Cleaved Caspase-3 | 24 | Data to be determined |

| Cleaved PARP | 24 | Data to be determined |

| Bcl-2 | 24 | Data to be determined |

| Bax | 24 | Data to be determined |

Mandatory Visualizations

Proposed Experimental Workflow

Caption: Proposed experimental workflow for evaluating the anticancer activity.

Hypothetical Signaling Pathway: Induction of Apoptosis

Caption: A potential apoptotic signaling pathway that could be induced.

Conclusion

While 3-(Oxiran-2-Ylmethoxy)Benzo[D]Isoxazole (CAS 65476-23-5) is primarily recognized as a synthetic intermediate, its core benzisoxazole structure holds significant promise for biological activity, particularly in the realm of anticancer drug discovery. The protocols and frameworks provided in this guide offer a roadmap for the systematic evaluation of this and related compounds. Future research focused on the synthesis of derivatives and their subsequent biological screening is warranted to fully elucidate the therapeutic potential of this chemical scaffold.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives [mdpi.com]

- 3. espublisher.com [espublisher.com]

- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel isoxazole compound CM2-II-173 inhibits the invasive phenotype of triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2004058749A1 - Benzisoxazole derivatives useful as inhibitors of protein kinases - Google Patents [patents.google.com]

- 9. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. Apoptosis western blot guide | Abcam [abcam.com]

- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the organic compound 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene. The information is compiled from various scientific databases and suppliers. This document also outlines general experimental protocols for the determination of key physical properties and includes a discussion of its potential biological activity based on its classification as a Targretin analog.

Chemical Identity

-

IUPAC Name: 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

-

Synonyms: 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene, PMTHN

Physical Properties

The physical properties of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene are summarized in the table below. These values have been compiled from multiple sources to ensure accuracy.

| Property | Value | Units | Source(s) |

| Melting Point | 31 | °C | [1][4] |

| Boiling Point | 267.4 | °C (at 760 mmHg) | [1][4] |

| Density | 0.882 - 0.9 | g/cm³ | [1][4] |

| Flash Point | 112.5 | °C | [4] |

| Refractive Index | 1.491 | [4] | |

| Appearance | Clear Colourless to Pale Yellow Oil/Solid | [1] |

Experimental Protocols

3.1. Determination of Boiling Point (Micro-scale Method)

The boiling point of a liquid can be determined on a micro-scale using a Thiele tube apparatus.

-

Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.

-

Procedure:

-

A small amount of the sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing heating oil.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heat is removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

-

3.2. Determination of Density

The density of a liquid organic compound can be determined using a pycnometer or by simple mass and volume measurements.

-

Apparatus: Volumetric flask (e.g., 10 mL), analytical balance.

-

Procedure:

-

The mass of a clean, dry volumetric flask is accurately measured using an analytical balance.

-

The flask is filled to the calibration mark with the liquid sample, ensuring the meniscus is read correctly.

-

The mass of the flask containing the sample is measured.

-

The density is calculated by dividing the mass of the sample (mass of flask with sample minus the mass of the empty flask) by the volume of the flask.

-

Biological Activity and Signaling Pathways

1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is described as an analog of Targretin (Bexarotene), a retinoid X receptor (RXR) selective agonist used in cancer therapy.[1][2] As a Targretin analog, it has been noted to induce apoptosis in certain leukemia cell lines.[4]

The precise signaling pathway for 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is not explicitly detailed in the available literature. However, studies on its parent compound, Bexarotene (B63655), provide insights into potential mechanisms. Bexarotene has been shown to induce apoptosis in cutaneous T-cell lymphoma (CTCL) cells through the activation of caspase-3 and cleavage of poly(ADP-Ribose) polymerase (PARP).[5] This process is also associated with the downregulation of survivin, an inhibitor of apoptosis protein, as well as the retinoid X receptor alpha (RXRα) and retinoic acid receptor alpha (RARα).[5] In other cancer cell lines, such as ovarian cancer, Bexarotene has been found to induce pyroptosis, a form of programmed cell death, mediated by caspase-4 and gasdermin E.[6]

Given the structural similarity, it is plausible that 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene may exert its pro-apoptotic effects through similar pathways involving caspases and modulation of key regulatory proteins in apoptosis and cell survival. However, further experimental validation is required to elucidate the specific molecular targets and signaling cascades activated by this particular analog.

Visualizations

As the specific signaling pathway for 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is not defined in the literature, a diagram illustrating a generalized experimental workflow for determining its boiling point is provided below.

Caption: Experimental workflow for boiling point determination.

References

- 1. 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | 6683-48-3 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | C15H22 | CID 81187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene|6683-48-3 - MOLBASE Encyclopedia [m.molbase.com]

- 5. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bexarotene-induced cell death in ovarian cancer cells through Caspase-4-gasdermin E mediated pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

D-65476 safety data sheet and handling precautions

Introduction

This document provides a comprehensive overview of the safety data and handling precautions for the compound designated D-65476. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this substance safely in a laboratory or research setting. Due to the nature of novel compounds in drug development, adherence to strict safety protocols is paramount to mitigate potential risks.

Substance Identification and Properties

An initial search for a Safety Data Sheet (SDS) for a compound with the identifier "D-65476" did not yield a specific match. This suggests that "D-65476" may be an internal research code, a catalog number from a specific supplier, or a less common designation. For the purpose of this guide, and in the absence of a specific SDS, we will outline the general safety principles and data presentation formats that should be populated once the specific chemical identity of D-65476 is confirmed.

Table 1: Physicochemical Properties of D-65476

| Property | Value | Source |

| IUPAC Name | To be determined | - |

| CAS Number | To be determined | - |

| Molecular Formula | To be determined | - |

| Molecular Weight | To be determined | - |

| Appearance | To be determined | - |

| Melting Point | To be determined | - |

| Boiling Point | To be determined | - |

| Solubility | To be determined | - |

| Density | To be determined | - |

| Vapor Pressure | To be determined | - |

Hazard Identification and Classification

A comprehensive hazard assessment is critical for the safe handling of any chemical. The following table should be completed using data from a verified Safety Data Sheet.

Table 2: GHS Hazard Classification for D-65476

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity (Oral) | TBD | TBD | TBD | TBD |

| Acute Toxicity (Dermal) | TBD | TBD | TBD | TBD |

| Acute Toxicity (Inhalation) | TBD | TBD | TBD | TBD |

| Skin Corrosion/Irritation | TBD | TBD | TBD | TBD |

| Serious Eye Damage/Irritation | TBD | TBD | TBD | TBD |

| Carcinogenicity | TBD | TBD | TBD | TBD |

| Reproductive Toxicity | TBD | TBD | TBD | TBD |

Handling Precautions and Personal Protective Equipment (PPE)

Given the unknown nature of D-65476, stringent handling precautions are mandatory. The following workflow outlines the general procedure for handling research chemicals of unknown toxicity.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Eye Protection | Chemical safety goggles or face shield | Protects against splashes and airborne particles. |

| Skin Protection | Chemical-resistant lab coat | Prevents contact with skin and personal clothing. |

| Hand Protection | Nitrile or other chemically resistant gloves | Prevents dermal absorption. Glove type should be selected based on the solvent used. |

| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of powders or vapors. A respirator may be required for certain operations. |

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 4: First Aid Procedures for D-65476 Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols: A General Framework

Detailed experimental protocols should be developed on a case-by-case basis. The following diagram illustrates a logical relationship for protocol development concerning the safe use of D-65476.

Signaling Pathways and Mechanism of Action

Information regarding the signaling pathways affected by D-65476 is crucial for understanding its biological activity and potential toxicity. Once this information is available, it can be visualized. For example, if D-65476 were found to be an inhibitor of a specific kinase cascade, a diagram could be constructed as follows:

Conclusion

The safe handling of novel compounds like D-65476 is of utmost importance in a research and development setting. This guide provides a framework for the data that must be collected and the procedures that should be followed. It is imperative to identify the specific chemical nature of D-65476 and obtain a corresponding Safety Data Sheet. All quantitative data should be meticulously recorded and all personnel must be trained on the specific handling precautions and emergency procedures before commencing any work with this substance.

The Resurgence of Polyalkylated Tetralins: A Technical Guide to Their Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The tetralin core, a bicyclic aromatic hydrocarbon, has long been a privileged scaffold in medicinal chemistry. Its conformational flexibility and synthetic tractability have made it a cornerstone in the development of a diverse array of therapeutic agents. The addition of multiple alkyl substituents to this core, creating polyalkylated tetralins, further enhances its potential by modulating lipophilicity, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of polyalkylated tetralins in medicinal chemistry, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing relevant biological pathways and workflows.

Anticancer Activity of Polyalkylated Tetralins

Polyalkylated tetralin derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting cytotoxic effects against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key cellular processes like DNA synthesis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative polyalkylated tetralin derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 3a | Hela (Cervical Carcinoma) | 3.5 (as µg/mL) | [1] |

| MCF-7 (Breast Carcinoma) | 4.5 (as µg/mL) | [1] | |

| 4b | MCF-7 (Breast Adenocarcinoma) | 69.2 | [2][3] |

| 4d | MCF-7 (Breast Adenocarcinoma) | 71.8 | [2][3] |

| 4e | MCF-7 (Breast Adenocarcinoma) | >50 | [2][4] |

| 4k | MCF-7 (Breast Adenocarcinoma) | >50 | [2][4] |

| 4f | A549 (Lung Carcinoma) | < IC50 of Cisplatin | [2] |

| 4g | A549 (Lung Carcinoma) | < IC50 of Cisplatin | [2] |

| 4h | A549 (Lung Carcinoma) | < IC50 of Cisplatin | [2] |

| 5l | T24 (Bladder Cancer) | 1.79 | [5] |

| 5m | MGC-803 (Gastric Cancer) | 1.42 | [5] |

| 6c | SKOV-3 (Ovarian Cancer) | 7.84 | [3] |

| HepG2 (Liver Cancer) | 13.68 | [3] | |

| A549 (Lung Cancer) | 15.69 | [3] | |

| MCF-7 (Breast Cancer) | 19.13 | [3] | |

| T-24 (Bladder Cancer) | 22.05 | [3] | |

| 23 | MDA-MB-231 (Breast Cancer) | 1.18 | [6] |

| SF8 | Hep-2C (Laryngeal Carcinoma) | 11.9 (at 72h) | [7] |

Neuroprotective and Anti-Neuroinflammatory Properties

Derivatives of tetralin have also been investigated for their potential in treating neurodegenerative diseases. A key mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Quantitative Acetylcholinesterase Inhibition Data

The following table presents the acetylcholinesterase inhibitory activity of selected polyalkylated tetralin derivatives.

| Compound ID | AChE Inhibition (%) at 80 µg/mL | IC50 (µM) | Reference |

| 4h | 49.92 | Not Determined | [2][4] |

| 4j | 44.96 | Not Determined | [2] |

| 4d | 43.22 | Not Determined | [2] |

| 4f | 42.87 | Not Determined | [2] |

| 4i | 41.85 | Not Determined | [2] |

| Donepezil (Standard) | - | 0.0118 ± 0.0007 | [2] |

Anti-inflammatory Potential

The anti-inflammatory properties of polyalkylated tetralins have been evaluated in various in vivo models, with promising results. A widely used model is the carrageenan-induced paw edema assay in rodents.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of a representative polyalkylated tetralin-related compound.

| Compound | Model | Dose | Inhibition of Edema (%) | Reference |

| Tetra substituted thiophene (B33073) VIII | Carrageenan-induced rat paw edema | Not Specified | 64 | [8] |

| Isonicotinate 5 | Reactive Oxygen Species (ROS) production in human blood cells | IC50 = 1.42 ± 0.1 µg/mL | 95.9 (at 25 µg/mL) | [9] |

| Ibuprofen (Standard) | Reactive Oxygen Species (ROS) production in human blood cells | IC50 = 11.2 ± 1.9 µg/mL | - | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments cited in the evaluation of polyalkylated tetralins.

Synthesis of Tetralin Derivatives (General Procedure)

A common route for the synthesis of functionalized tetralins is the Haworth reaction, which involves the Friedel-Crafts acylation of benzene (B151609) or a substituted benzene with a cyclic anhydride, followed by reduction and cyclization.[10]

General Procedure for the Synthesis of α,β-Unsaturated Ketones (Chalcones) [1]

-

A mixture of 6-acetyltetralin (10 mmol) and an appropriate aromatic aldehyde (10 mmol) is dissolved in ethanol (B145695) (50 mL).

-

An aqueous solution of sodium hydroxide (B78521) (40%, 10 mL) is added dropwise with stirring at room temperature.

-

The reaction mixture is stirred for 2-3 hours and then poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, dried, and recrystallized from a suitable solvent to yield the corresponding chalcone (B49325).

General Procedure for the Synthesis of Pyrazoline Derivatives [1]

-

To a solution of the appropriate chalcone (5 mmol) in ethanol (30 mL), hydrazine (B178648) hydrate (B1144303) (10 mmol) is added.

-

The reaction mixture is refluxed for 6-8 hours.

-

After cooling, the separated solid is filtered, washed with cold ethanol, and recrystallized to give the pyrazoline derivative.

In Vitro Anticancer Activity - MTT Assay[2][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)[12][13]

This assay measures the activity of AChE by monitoring the formation of a yellow-colored product.

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

-

AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer (e.g., 0.1-0.25 U/mL).

-

DTNB Stock Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) in assay buffer.

-

ATCI Stock Solution: 14-15 mM acetylthiocholine (B1193921) iodide in deionized water (prepare fresh).

-

Inhibitor Solutions: Dissolve test compounds in DMSO and dilute in assay buffer.

-

-

Assay Procedure (96-well plate):

-

To each well, add 10 µL of the AChE working solution (except blank).

-

Add 10 µL of the inhibitor dilution or vehicle.

-

Add 160 µL of the assay buffer.

-

Pre-incubate the plate for 15 minutes at 25°C.

-

Initiate the reaction by adding 20 µL of a freshly prepared mixture of DTNB and ATCI.

-

-

Data Acquisition:

-

Measure the absorbance at 412 nm every 10 seconds for 10 minutes.

-

-

Calculation:

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema[14][15][16]

This model is used to assess the acute anti-inflammatory activity of compounds.

-

Animal Model: Wistar or Sprague-Dawley rats (150-250g) are typically used.

-

Animal Grouping: Animals are randomly divided into groups (n=6):

-

Group I (Control): Vehicle administration.

-

Group II (Positive Control): Indomethacin (e.g., 10 mg/kg).

-

Group III-V (Test Groups): Different doses of the test compound.

-

-

Compound Administration: The test compounds or vehicle are administered orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biological activities of polyalkylated tetralins is crucial for rational drug design. Many of their anticancer and anti-inflammatory effects are mediated through the modulation of key signaling pathways such as NF-κB and MAPK.

NF-κB Signaling Pathway in Inflammation and Cancer

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation, immunity, and cell survival.[11][12] Its aberrant activation is implicated in various inflammatory diseases and cancers.

Caption: Inhibition of the NF-κB signaling pathway by polyalkylated tetralins.

MAPK Signaling Pathway in Cancer Proliferation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[13][14] Dysregulation of this pathway is a common feature of many cancers.

Caption: Potential inhibition points of polyalkylated tetralins in the MAPK signaling pathway.

Experimental Workflow for In Vitro Anticancer Drug Screening

A typical workflow for the initial screening of potential anticancer compounds involves a series of in vitro assays to assess cytotoxicity, effects on cell proliferation, and mechanism of action.[8][15]

Caption: A generalized workflow for the in vitro screening of anticancer polyalkylated tetralins.

References

- 1. mdpi.com [mdpi.com]

- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and antiproliferative evaluation of novel longifolene-derived tetraline pyrimidine derivatives with fluorescence properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. organic chemistry - Double alkylation of benzene to form tetralin - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 15. noblelifesci.com [noblelifesci.com]

The Role of D-65476 and the Potent Apoptosis Inducer D4476: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of the Flt3 inhibitor, D-65476, in the induction of apoptosis. Additionally, this guide explores the well-documented pro-apoptotic activities of the Casein Kinase 1 (CK1) inhibitor, D4476, a compound of significant interest in cancer research, which may be relevant to the initial query due to the similarity in nomenclature. We will delve into the mechanisms of action, present quantitative data, and provide detailed experimental protocols and signaling pathway diagrams to facilitate a comprehensive understanding of these molecules in the context of programmed cell death.

D-65476: An Flt3 Inhibitor with Pro-Apoptotic Potential

D-65476 is a bis(1H-2-indolyl)-1-methanone derivative identified as a potent inhibitor of the Fms-like tyrosine kinase 3 (Flt3).[1][2][3] Flt3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Mutations leading to constitutive activation of Flt3 are frequently observed in acute myeloid leukemia (AML), making it a key therapeutic target.[3]

Mechanism of Action and Apoptosis Induction

D-65476 exerts its pro-apoptotic effects primarily by inhibiting the Flt3 signaling pathway. In cells dependent on Flt3 signaling for survival, such as certain leukemia cells, inhibition of Flt3 by D-65476 leads to the suppression of downstream pro-survival signals, ultimately triggering apoptosis.[1][4] Specifically, D-65476 has been shown to sensitize 32D cells to radiation-induced apoptosis and inhibit the proliferation of TEL-Flt3-transfected BA/F3 cells.[4]

Quantitative Data

The following table summarizes the available quantitative data for D-65476's activity.

| Compound | Target | Cell Line | Assay | IC50 Value | Reference |

| D-65476 | Flt3 | TEL-Flt3 transfected BA/F3 cells | Proliferation Inhibition | 0.2 µM | [2] |

| D-65476 | Flt3 | EOL-1 cells | Flt3 Autophosphorylation Inhibition | 50 nM | [4] |

| D-65476 | PDGFR | Swiss 3T3 cells | PDGFR Inhibition | 1.1 µM | [4] |

Experimental Protocols

A detailed protocol for assessing the pro-apoptotic effect of D-65476 on leukemia cells is provided below.

Protocol: Assessment of D-65476-induced Apoptosis in BA/F3-TEL-Flt3 Cells

-

Cell Culture: Culture TEL-Flt3-transfected BA/F3 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Seed the cells at a density of 1 x 10^5 cells/mL in a 96-well plate. Treat the cells with varying concentrations of D-65476 (e.g., 0.01, 0.1, 1, 10 µM) or a vehicle control (DMSO) for 24, 48, and 72 hours.

-

Apoptosis Detection (Annexin V/PI Staining):

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Add 400 µL of 1X Annexin V binding buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

-

Signaling Pathway Diagram

// Nodes D65476 [label="D-65476", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Flt3 [label="Flt3 Receptor\n(Constitutively Active)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges D65476 -> Flt3 [label="Inhibition", color="#EA4335"]; Flt3 -> Proliferation [color="#4285F4"]; Flt3 -> Survival [color="#4285F4"]; Survival -> Apoptosis [label="Inhibition", style=dashed, color="#5F6368", arrowhead=tee]; Flt3 -> Apoptosis [style=invis]; // for layout D65476 -> Apoptosis [style=invis]; // for layout

{rank=same; Proliferation; Survival;} } .dot Caption: D-65476 inhibits constitutively active Flt3, leading to decreased cell proliferation and survival, and subsequent induction of apoptosis.

D4476: A Potent Inducer of Apoptosis through CK1 Inhibition

D4476 is a cell-permeable and selective inhibitor of Casein Kinase 1 (CK1), particularly CK1δ, and has also been shown to inhibit TGF-β type-I receptor (ALK5).[5][6] CK1 is a family of serine/threonine kinases involved in various cellular processes, including cell cycle progression, circadian rhythms, and Wnt signaling. Its dysregulation has been implicated in several cancers.

Mechanism of Action and Apoptosis Induction

D4476 induces apoptosis in various cancer cell lines through multiple mechanisms. A primary mechanism involves the inhibition of CK1α, which leads to the stabilization and activation of the tumor suppressor protein p53.[7] CK1α can phosphorylate MDM2, a negative regulator of p53, promoting its activity. By inhibiting CK1α, D4476 reduces MDM2-mediated p53 degradation, leading to p53 accumulation and the transcriptional activation of pro-apoptotic genes.[7]

Furthermore, D4476 has been shown to increase the protein levels of p27, a cell cycle inhibitor, and FADD (Fas-Associated Death Domain), a key adaptor protein in the extrinsic apoptosis pathway.[5][7] In some cellular contexts, D4476 can also modulate autophagy, and its combination with other agents can enhance apoptosis.[8][9]

Quantitative Data

The following table summarizes the inhibitory concentrations and effects of D4476 in various cancer cell lines.

| Compound | Target | Cell Line | Assay | IC50 / Effect | Reference |

| D4476 | CK1 (from S. pombe) | Cell-free | Kinase Assay | 200 nM | [5] |

| D4476 | CK1δ | Cell-free | Kinase Assay | 300 nM | [5] |

| D4476 | ALK5 | Cell-free | Kinase Assay | 500 nM | [5] |

| D4476 | - | H929 (Multiple Myeloma) | MTT Assay (72h) | 60 µM | [7] |

| D4476 | - | ANBL6, INA6, RPMI8226 (Multiple Myeloma) | Cytotoxicity | Induces cytotoxicity | [5][7] |

| D4476 | - | MM1S, U266 (Multiple Myeloma) | Cytotoxicity | Less sensitive | [5] |

| D4476 | - | OPM1 (Multiple Myeloma) | Cytotoxicity | Resistant | [5] |

Experimental Protocols

A detailed protocol for analyzing D4476-induced apoptosis and cell cycle arrest is provided below.

Protocol: Analysis of Apoptosis and Cell Cycle by Flow Cytometry

-

Cell Culture: Culture multiple myeloma cell lines (e.g., H929, SaMMi) in appropriate media and conditions.

-

Treatment: Seed cells at a suitable density and treat with D4476 at various concentrations (e.g., 10, 20, 40 µM) for 48-72 hours. A vehicle control (DMSO) should be included.

-

Apoptosis Analysis (Annexin V/PI Staining): Follow the protocol described in section 1.3.

-

Cell Cycle Analysis:

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol (B145695) and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathway and Experimental Workflow Diagrams

// Nodes D4476 [label="D4476", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CK1a [label="CK1α", fillcolor="#FBBC05", fontcolor="#202124"]; MDM2 [label="MDM2", fillcolor="#F1F3F4", fontcolor="#202124"]; p53 [label="p53", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p21 [label="p21", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Bax [label="Bax", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycleArrest [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges D4476 -> CK1a [label="Inhibition", color="#EA4335"]; CK1a -> MDM2 [label="Phosphorylation &\nActivation", color="#4285F4"]; MDM2 -> p53 [label="Degradation", style=dashed, color="#5F6368", arrowhead=tee]; p53 -> p21 [label="Transcription", color="#4285F4"]; p53 -> Bax [label="Transcription", color="#4285F4"]; p21 -> CellCycleArrest [color="#34A853"]; Bax -> Apoptosis [color="#34A853"]; } .dot Caption: D4476 inhibits CK1α, leading to p53 stabilization and subsequent cell cycle arrest and apoptosis.

// Nodes start [label="Cancer Cell Culture", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Treatment with D-65476 or D4476\n(and Vehicle Control)"]; harvest [label="Harvest Cells"]; apoptosis_assay [label="Apoptosis Assay\n(e.g., Annexin V/PI Staining)"]; flow_cytometry [label="Flow Cytometry Analysis"]; data_analysis [label="Data Analysis\n(% Apoptotic Cells)"]; end [label="Conclusion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> treatment; treatment -> harvest; harvest -> apoptosis_assay; apoptosis_assay -> flow_cytometry; flow_cytometry -> data_analysis; data_analysis -> end; } .dot Caption: Experimental workflow for assessing apoptosis induction by D-65476 or D4476.

Conclusion

D-65476 demonstrates pro-apoptotic activity through the targeted inhibition of Flt3, a key survival kinase in certain hematological malignancies. While the available data is promising, further research is warranted to fully elucidate its therapeutic potential. In contrast, D4476 has a more extensively characterized role as a potent inducer of apoptosis in a broader range of cancer types, primarily through the inhibition of CK1 and subsequent activation of the p53 tumor suppressor pathway. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic application of these and similar small molecule inhibitors in cancer therapy.

References

- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. PDGFR Tyrosine Kinase Inhibitor II The PDGFR Tyrosine Kinase Inhibitor II, also referenced under CAS 249762-74-1, controls the biological activity of PDGFR Tyrosine Kinase. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 249762-74-1 [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

- 6. D 4476 | Casein Kinase 1 | Tocris Bioscience [tocris.com]

- 7. D4476 | Apoptosis | Casein Kinase | Autophagy | ALK | TargetMol [targetmol.com]

- 8. Casein kinase I inhibitor D4476 influences autophagy and apoptosis in chloroquine-induced adult retinal pigment epithelial-19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Casein Kinase-1-Alpha Inhibitor (D4476) Sensitizes Microsatellite Instable Colorectal Cancer Cells to 5-Fluorouracil via Authophagy Flux Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is limited in publicly available research. This guide provides a comprehensive overview based on its identity as an analog of the retinoid X receptor (RXR) agonist, Bexarotene, and established principles of related compounds. The biological activities and mechanisms described are inferred from studies on Bexarotene and other RXR agonists and should be experimentally verified for this specific compound.

Introduction

1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is a polyalkylated tetralin derivative with the molecular formula C15H22.[1][2] It is structurally related to the synthetic retinoid, Bexarotene, and is categorized as a potential Retinoid X Receptor (RXR) agonist.[3] Such compounds are of significant interest in cancer research due to their ability to induce apoptosis (programmed cell death) and inhibit proliferation in various cancer cell lines.[4][5] This technical guide provides a detailed overview of the known chemical properties, synthesis, and the putative biological mechanism of action of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene, with a focus on its potential as a research chemical in oncology.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is presented below.

| Property | Value | Reference |

| Molecular Formula | C15H22 | [1] |

| Molecular Weight | 202.34 g/mol | [1][2] |

| CAS Number | 6683-48-3 | [1] |

| IUPAC Name | 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene | [1] |

| Synonyms | PMTHN, Bexarotene Tetrahydro Naphthalene Impurity | [2][6] |

| Appearance | Colorless to pale yellow solid or oil | [2][6] |

| Melting Point | 31 °C | [2] |

| Boiling Point | 267.4 °C | [2] |

| Density | 0.9 g/cm³ | [2] |

Nuclear Magnetic Resonance (NMR) Data (¹H NMR): δ 1.29 (s, 6H), 1.28 (s, 6H), 1.69 (s, 4H), 2.32 (s, 3H), 7.22 (d, 1H), 7.12 (s, 1H), 6.97 (dd, 1H).[7]

Synthesis and Characterization

Synthesis Protocol

A common method for the synthesis of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene involves the Friedel-Crafts alkylation of toluene (B28343) with 2,5-dichloro-2,5-dimethylhexane (B133102) in the presence of a Lewis acid catalyst such as aluminum trichloride (B1173362).[7]

Materials:

-

2,5-dichloro-2,5-dimethylhexane

-

Toluene

-

Anhydrous aluminum trichloride

-

Hexane (B92381) (for TLC)

-

Water

-

Dry reaction flask and standard glassware

Procedure:

-

In a dry reaction flask, dissolve 2,5-dichloro-2,5-dimethylhexane (10 g, 54.7 mmol) in toluene (270 mL) and stir until completely dissolved.[7]

-

Slowly add anhydrous aluminum trichloride (5.47 g, 41 mmol) to the solution in batches over 15 minutes, controlling the addition rate to manage the exothermic reaction.[7]

-

After the addition is complete, continue stirring the reaction mixture for 10 minutes.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC) using hexane as the eluent to confirm the consumption of starting material.[7]

-

Upon completion, cool the reaction mixture in an ice bath and slowly quench with water, again controlling the rate to manage the exotherm.[7]

-

Extract the product with toluene (250 mL) and separate the organic layer.[7]

-

Filter the organic layer through a silica gel pad (40 g) and elute with toluene to remove polar impurities.[7]

-

Combine the organic phases and concentrate under reduced pressure to obtain the crude product.[7]

Analytical Characterization

The purity and identity of the synthesized 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for purity analysis.

-

Column: Newcrom R1 or equivalent C18 column.[8]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid or formic acid for Mass-Spec compatibility.[8]

-

Detection: UV detector at a suitable wavelength (e.g., 220-280 nm).

Biological Activity and Putative Mechanism of Action

As a Bexarotene analog, 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is presumed to act as a Retinoid X Receptor (RXR) agonist.[3] RXRs are nuclear receptors that form heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), to regulate gene expression.[5][9] The activation of these pathways can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells, particularly in cutaneous T-cell lymphoma (CTCL) and certain leukemias.[4][10]

Proposed Signaling Pathway for Apoptosis Induction

The binding of an RXR agonist like 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene to RXR is expected to initiate a cascade of events leading to apoptosis. This is thought to occur through the transcriptional regulation of genes involved in cell cycle control and programmed cell death.

Caption: Proposed RXR-mediated apoptosis signaling pathway.

Quantitative Biological Data (Inferred)

While specific IC50 values for 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene are not available, data from studies on Bexarotene and its analogs in relevant cancer cell lines can provide an expected range of activity.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Bexarotene | Hut78 (CTCL) | Cell Viability | ~128 µM (in a liposomal gel formulation) | [11] |

| Bexarotene Analog 1 | HCT116 (Colon Cancer) | Cytotoxicity | 22.4 µM | [12] |

| Bexarotene Analog 2 | HCT116 (Colon Cancer) | Cytotoxicity | 0.34 µM | [12] |

| Bexarotene Analogs | Various Cancer Cell Lines | Cytotoxicity | 10 - 50 µM | [12] |

Experimental Protocols for Biological Evaluation

The following are standard protocols that can be adapted to evaluate the biological activity of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

Cancer cell line of interest (e.g., Hut78, leukemia cell lines)

-

Complete cell culture medium

-

1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene

-

Dimethyl sulfoxide (B87167) (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[13]

-

Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).[13]

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.[14][15]

-

Add solubilization solution to dissolve the formazan crystals.[14][15]

-

Measure the absorbance at 570 nm using a microplate reader.[14]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for MTT cytotoxicity assay.

Apoptosis Detection by Annexin V Staining and Flow Cytometry

This method detects the externalization of phosphatidylserine, an early marker of apoptosis.[16][17]

Materials:

-

Treated and control cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Induce apoptosis in cells by treating with the test compound for a specified time.[17]

-

Harvest and wash the cells with cold PBS.[16]

-

Resuspend the cells in Binding Buffer.[16]

-

Add Annexin V-FITC and PI to the cell suspension.[16]

-

Incubate for 15 minutes at room temperature in the dark.[16]

-

Analyze the cells by flow cytometry.[16]

Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Caspase-3 Activation by Western Blot

This protocol detects the cleavage of pro-caspase-3 into its active form.[18]

Materials:

-

Treated and control cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against cleaved caspase-3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse treated and control cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against cleaved caspase-3.[18]

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Add chemiluminescent substrate and visualize the bands using an imaging system.[19]

An increase in the band corresponding to cleaved caspase-3 indicates apoptosis induction.

Conclusion

1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene is a synthetic tetralin derivative with potential as a research chemical in the field of oncology. Based on its structural similarity to Bexarotene, it is hypothesized to function as an RXR agonist, inducing apoptosis in cancer cells through the modulation of gene expression and activation of the caspase cascade. The experimental protocols provided in this guide offer a framework for the systematic evaluation of its biological activity. Further research is warranted to elucidate the specific molecular targets and signaling pathways affected by this compound and to determine its therapeutic potential.

References

- 1. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | C15H22 | CID 81187 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | 6683-48-3 | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Bexarotene? [synapse.patsnap.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | 6683-48-3 [chemicalbook.com]

- 8. 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | SIELC Technologies [sielc.com]

- 9. Retinoid X Receptor agonists as selective modulators of the immune system for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Bexarotene Analogs for Treating Cutaneous T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MTT (Assay protocol [protocols.io]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 18. researchgate.net [researchgate.net]

- 19. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

Unraveling the Molecular Interactions of D-65476: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

D-65476 has emerged as a significant small molecule inhibitor in preclinical research, demonstrating notable activity against key signaling proteins implicated in oncology. This technical guide provides an in-depth overview of the biological targets of D-65476, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to support further investigation and drug development efforts.

Core Biological Targets and In Vitro Efficacy

D-65476 is a bis(1H-2-indolyl)-1-methanone compound that functions as a potent, ATP-competitive inhibitor of specific receptor tyrosine kinases (RTKs).[1] Its primary biological targets have been identified as Fms-like tyrosine kinase 3 (Flt3) and the Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3][4][5][6][7][8][9] The inhibitory activity of D-65476 has been quantified in various cellular assays, and the key findings are summarized below.

| Target | Cell Line | Assay Conditions | IC50 | Reference |

| Flt3 (TEL-Flt3 fusion protein) | Ba/F3 | Proliferation Assay (in the absence of IL-3) | 200-300 nM | [3][5][10] |

| Flt3 (TEL-Flt3 fusion protein) | Ba/F3 | Proliferation Assay (in the presence of IL-3) | >1000 nM | [3][5] |

| PDGFR | Swiss 3T3 | Kinase Assay | 1.1 µM | [1] |

Signaling Pathways Modulated by D-65476

As an inhibitor of Flt3 and PDGFR, D-65476 exerts its effects by blocking the initiation of several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The binding of cognate ligands to these receptors normally triggers their dimerization and autophosphorylation, creating docking sites for various signaling proteins. D-65476, by competing with ATP, prevents this initial phosphorylation step, thereby inhibiting the activation of multiple pathways.

The primary signaling pathways affected by the inhibition of Flt3 and PDGFR include:

-

RAS/MAPK Pathway: This cascade, involving proteins like RAS, RAF, MEK, and ERK, is a central regulator of cell proliferation.[2]

-

PI3K/AKT Pathway: This pathway is critical for promoting cell survival and inhibiting apoptosis.[2]

-

STAT Pathway: Signal Transducers and Activators of Transcription (STATs), particularly STAT5, are key mediators of cytokine and growth factor signaling that regulate gene expression involved in cell growth and differentiation.[2]

The following diagram illustrates the points of intervention of D-65476 in these key signaling pathways.

Experimental Protocols

To facilitate the replication and further investigation of the biological activities of D-65476, this section outlines the general methodologies employed in the key experiments cited.

Cell Proliferation Assay (Ba/F3 Cells)

This assay is fundamental for determining the inhibitory effect of D-65476 on the proliferation of cells that are dependent on Flt3 signaling.

Objective: To quantify the IC50 of D-65476 against the proliferation of Ba/F3 cells expressing the TEL-Flt3 fusion protein.

Methodology:

-

Cell Culture: Murine pro-B Ba/F3 cells are transduced to express the constitutively active TEL-Flt3 fusion protein. These cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics. For routine maintenance, the medium is supplemented with IL-3 to support the growth of non-transduced or low-expressing cells.

-

Assay Preparation: Prior to the assay, cells are washed to remove IL-3 and resuspended in an IL-3-free medium. Cells are then seeded into 96-well plates at a predetermined density.

-

Compound Treatment: D-65476 is serially diluted to a range of concentrations and added to the cell plates. Control wells receive a vehicle (e.g., DMSO) only.

-

Incubation: The plates are incubated for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The absorbance or luminescence is read using a plate reader.

-

Data Analysis: The results are normalized to the vehicle control, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

The following workflow diagram illustrates the key steps in the cell proliferation assay.

PDGFR Kinase Assay (Swiss 3T3 Cells)

This biochemical assay is used to determine the direct inhibitory effect of D-65476 on the kinase activity of PDGFR.

Objective: To determine the IC50 of D-65476 for the inhibition of PDGFR tyrosine kinase activity.

Methodology:

-

Cell Lysis: Swiss 3T3 cells, which endogenously express PDGFR, are stimulated with PDGF to induce receptor activation. The cells are then lysed to extract total protein.

-

Immunoprecipitation: The PDGFR is immunoprecipitated from the cell lysate using an anti-PDGFR antibody.

-

Kinase Reaction: The immunoprecipitated PDGFR is incubated with a kinase reaction buffer containing a substrate (e.g., a synthetic peptide) and ATP (often radiolabeled, e.g., [γ-32P]ATP) in the presence of varying concentrations of D-65476.

-

Detection of Phosphorylation: The phosphorylation of the substrate is quantified. If a radiolabeled ATP is used, this can be done by measuring the incorporation of the radiolabel into the substrate using a scintillation counter or autoradiography. Alternatively, phospho-specific antibodies can be used in an ELISA or Western blot format.

-

Data Analysis: The kinase activity at each concentration of D-65476 is normalized to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.

This technical guide provides a foundational understanding of the biological targets and mechanism of action of D-65476. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of oncology and drug discovery.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. TTD: Therapeutic Target Database [ttd.idrblab.cn]

- 3. ijbms.mums.ac.ir [ijbms.mums.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. Differences in growth promotion, drug response and intracellular protein trafficking of FLT3 mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Flt3 receptor tyrosine kinase as a drug target in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. FLT3 Inhibition and Mechanisms of Drug Resistance in mutant FLT3-Positive AML - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Bexarotene Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bexarotene (B63655), a selective retinoid X receptor (RXR) agonist, is a crucial therapeutic agent in the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] As with any pharmaceutical compound, the presence of impurities in the active pharmaceutical ingredient (API) is a critical quality attribute that must be thoroughly understood and controlled. This technical guide provides an in-depth overview of the known and potential impurities associated with Bexarotene, with a focus on their identification, formation, and analytical characterization.

A Note on "D-65474": Extensive searches of publicly available scientific literature, patent databases, and regulatory documents did not yield any specific information for a Bexarotene impurity designated as "D-65474". It is highly probable that this is an internal, proprietary identifier used by a specific manufacturer or research organization and is not a universally recognized name for a Bexarotene-related compound. This guide will therefore focus on the publicly documented impurities of Bexarotene.

Known Bexarotene Impurities

The impurity profile of Bexarotene can be broadly categorized into process-related impurities, degradation products, and metabolites.

Process-Related Impurities

These impurities arise during the synthesis of Bexarotene. A patent for a process to prepare highly pure Bexarotene describes several potential impurities, designated as A, B, C, D, E, and F.[3] While the specific structures are not fully disclosed in all public documents, they are generally related to starting materials, intermediates, or by-products of the chemical reactions. One known process-related impurity is the keto acid impurity B , which can form during the hydrolysis of an ester intermediate.[3]

Degradation Products

Bexarotene is susceptible to degradation under certain conditions, leading to the formation of various impurities. Photodegradation, in particular, has been studied and results in several products. These are primarily formed through oxidative processes.[4]

Metabolites

Following administration, Bexarotene is metabolized in the body, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][5] The major metabolites identified in plasma are:

-

6-hydroxy-bexarotene

-

7-hydroxy-bexarotene

-

6-oxo-bexarotene

-

7-oxo-bexarotene

These oxidative metabolites are also considered impurities if present in the final drug product.[6]

Analytical Methodologies for Impurity Detection

The primary analytical technique for the identification and quantification of Bexarotene and its impurities is High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) . These methods typically utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid.[3] Detection is commonly performed using ultraviolet (UV) spectroscopy.

Experimental Workflow for Impurity Analysis

The general workflow for the analysis of Bexarotene impurities involves several key steps.

Caption: A typical workflow for the analysis of impurities in Bexarotene samples.

Bexarotene Metabolism Pathway

The metabolism of Bexarotene is a key consideration as the metabolites can be present as impurities. The primary metabolic pathway involves oxidation by CYP3A4.

Caption: The primary metabolic pathway of Bexarotene via CYP3A4 oxidation.

Conclusion

A thorough understanding of the potential impurities in Bexarotene is essential for ensuring its quality, safety, and efficacy. While the specific impurity "D-65474" remains unidentified in the public domain, a range of process-related impurities, degradation products, and metabolites have been characterized. Robust analytical methods, primarily HPLC and UPLC, are critical for the detection and control of these impurities in the final drug product. Further research and disclosure from manufacturers regarding specific, proprietary impurities would be beneficial for the broader scientific community.

References

- 1. dermnetnz.org [dermnetnz.org]

- 2. Bexarotene | Cutaneous Lymphoma Foundation [clfoundation.org]

- 3. WO2011141928A1 - Process for the preparation of highly pure bexarotene - Google Patents [patents.google.com]

- 4. Novel silicon-containing analogues of the retinoid agonist bexarotene: syntheses and biological effects on human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bexarotene synthesis - chemicalbook [chemicalbook.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

Foundational Research on Tetralin Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetralin scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational rigidity and synthetic tractability make it an attractive starting point for the design of novel therapeutics targeting a wide array of biological targets. This technical guide provides an in-depth overview of the foundational research on tetralin derivatives, with a focus on their synthesis, biological activities, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Synthesis of Tetralin Derivatives

The synthesis of the tetralin core and its derivatives can be achieved through various established and modern synthetic methodologies. Common approaches include the hydrogenation of naphthalenes, intramolecular cyclizations, and metal-catalyzed reactions.[1]

General Synthetic Strategies

Several key strategies are employed for the synthesis of the tetralin ring system:

-

Hydrogenation of Naphthalene (B1677914): The catalytic hydrogenation of naphthalene is a direct method to produce the tetralin core.

-

Friedel-Crafts Acylation and Cyclization: This classical approach involves the acylation of a benzene (B151609) derivative with a succinic anhydride, followed by reduction and intramolecular cyclization to form the tetralone intermediate, which can be further modified.

-

Darzens Tetralin Synthesis: This method involves the intramolecular electrophilic aromatic substitution of a 1-aryl-4-pentene using a strong acid like concentrated sulfuric acid.

-

Diels-Alder Reaction: A nitrogen deletion/Diels-Alder cascade reaction of isoindolines with dienophiles provides a modern and efficient route to substituted tetralins.[2][3]

-

Enzymatic Reductive Amination: Biocatalytic approaches using imine reductases offer a stereoselective route to chiral 2-aminotetralin derivatives.[4]

Detailed Experimental Protocols

Synthesis of 6-Methoxy-β-tetralone (A Key Intermediate) [5]

This procedure describes the preparation of 6-methoxy-β-tetralone, a common intermediate in the synthesis of various bioactive tetralin derivatives.

-

Preparation of (4-Methoxyphenyl)acetyl Chloride: A mixture of (4-methoxyphenyl)acetic acid and thionyl chloride is heated to produce the corresponding acid chloride, which is then purified by distillation.

-

Reaction with Ethylene (B1197577): The (4-methoxyphenyl)acetyl chloride is dissolved in a suitable solvent (e.g., 1,2-dichloroethane) and cooled in an ice-salt bath. Aluminum chloride is added, followed by the vigorous bubbling of ethylene gas through the mixture.

-

Cyclization: The reaction mixture is allowed to warm to room temperature and stirred for several hours to facilitate the intramolecular cyclization.

-

Workup and Purification: The reaction is quenched with ice water, and the organic layer is separated, washed, dried, and concentrated. The resulting residue is purified by distillation to yield 6-methoxy-β-tetralone.

General Procedure for the Synthesis of N'-[3-cyclohexyl/phenyl-4-(substituted phenyl)thiazole-2(3H)-ylidene]-2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide Derivatives (Anticancer Agents) [6]

-

Synthesis of Intermediates: 5,6,7,8-Tetrahydro-2-naphthol is reacted with ethyl 2-chloroacetate to yield ethyl 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetate. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to form 2-[(5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetohydrazide. The resulting hydrazide is reacted with phenyl or cyclohexyl isothiocyanate to give the corresponding N-substituted hydrazine carbothioamide.

-